![molecular formula C7H10F3NO B11726919 (4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B11726919.png)
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Trifluoromethyl)-2-oxabicyclo[211]hexan-1-yl)methanamine is a unique compound characterized by its bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach towards the compound, enabling various transformations to achieve the desired structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable and efficient synthetic routes that can be adapted for large-scale production. The use of photochemical reactions and other advanced techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
Scientific Research Applications
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical spaces.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing scaffolds: These compounds share some structural similarities and are used in various pharmaceutical applications.
Bicyclo[2.1.1]hexane derivatives: These compounds are also characterized by their bicyclic structure and are explored for their bioactive properties.
Uniqueness
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential interactions with biological molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10F3NO |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-1-6(2-5,3-11)12-4-5/h1-4,11H2 |
InChI Key |
BUNFERCYUISUTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726840.png)
![4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline](/img/structure/B11726847.png)
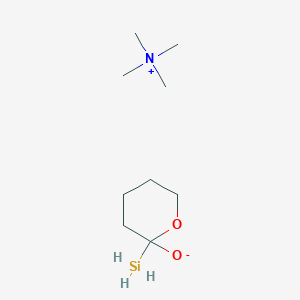
![N'-[(4-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11726860.png)
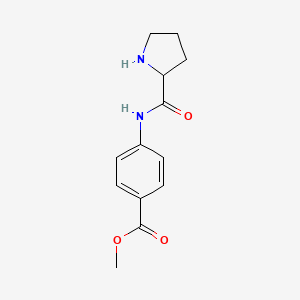
![(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B11726885.png)

![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)
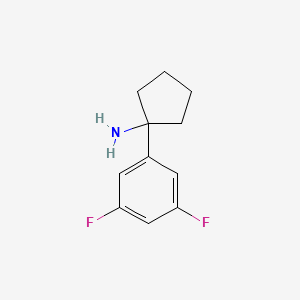
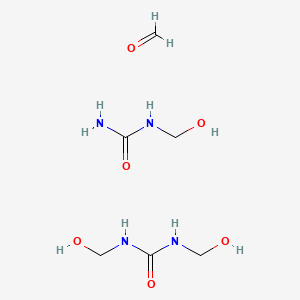

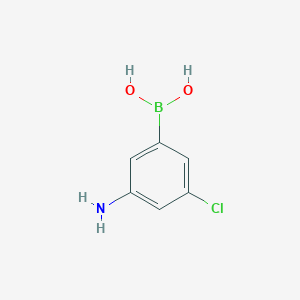
![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)

